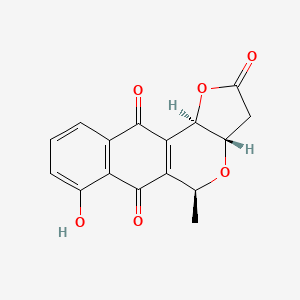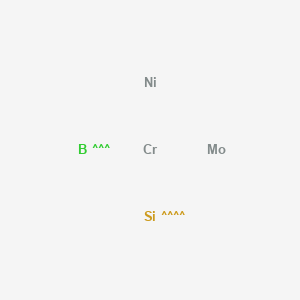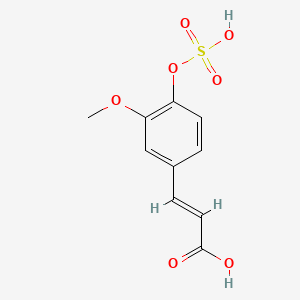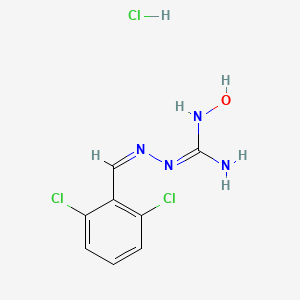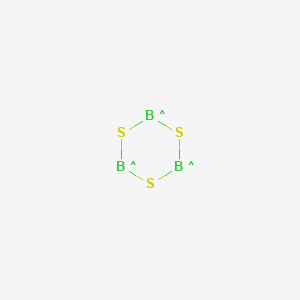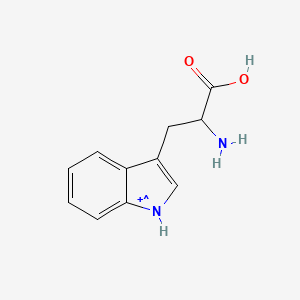
Tryptophan cation radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophanyl radical cation is an alpha-amino-acid radical cation. It derives from a tryptophan. It is a conjugate acid of a tryptophanyl radical.
Applications De Recherche Scientifique
Resonance Raman Analysis and Electron Transfer
Tryptophan cation radicals play a crucial role in electron transfer (ET) reactions within proteins. The resonance Raman spectra of tryptophan cation radicals, obtained by mixing tryptophan model compounds with strong oxidants, help in understanding ET mechanisms in proteins (Shafaat & Kim, 2014).
Role in Radical S-Adenosyl-L-Methionine Enzymes
Tryptophan lyase (NosL), a radical S-adenosyl-l-methionine (SAM) enzyme, utilizes tryptophan in radical-mediated transformations. This demonstrates the versatility of the tryptophan radical in different chemical reactions (Bhandari, Fedoseyenko & Begley, 2016).
Gas-Phase Ion Chemistry
Investigations into the hydrogen atom transfer in radical cations of tryptophan-containing peptides have provided insights into the behavior of these radicals in gas-phase conditions. This research aids in understanding the chemical nature and reactivity of tryptophan radical cations (Piatkivskyi et al., 2018).
Synthesis of Pyrroloindolines
The photocatalytic generation of indole radical cations, inspired by the oxidation of tryptophan in enzymatic systems, has led to the development of methods for synthesizing pyrroloindolines with high levels of enantioselectivity (Gentry et al., 2018).
Cation-π Interactions in Biological Systems
The interaction between tryptophan radicals and amines, leading to visible absorbance and fluorescence, opens new avenues for probing cation-π interactions in biological systems, including proteins and their ligands (Juszczak & Eisenberg, 2017).
Radical Transfer in Ribonucleotide Reductase
The tryptophan 48 cation radical in the R2 subunit of ribonucleotide reductase highlights the role of tryptophan radicals in radical transfer during nucleotide reduction, a key process in DNA replication and repair (Saleh & Bollinger, 2006).
Probing Tryptophan Radical Environments
Resonance Raman spectroscopy, combined with vibrational analysis, has been used to probe the environment, conformation, hydrogen bonding, and protonation state of tryptophan radicals within proteins (Shafaat, Leigh, Tauber & Kim, 2009).
Propriétés
Nom du produit |
Tryptophan cation radical |
|---|---|
Formule moléculaire |
C11H12N2O2+ |
Poids moléculaire |
204.22 g/mol |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1 |
Clé InChI |
HVGYHDAURCWJGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
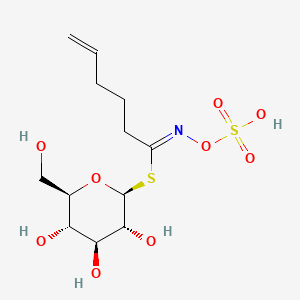
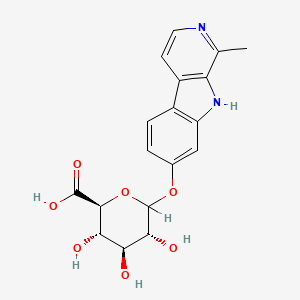
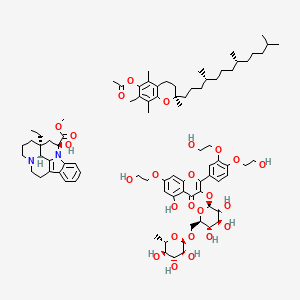
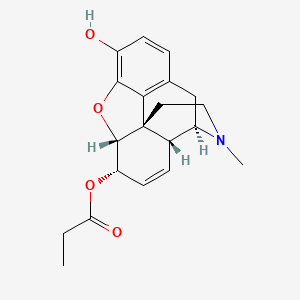
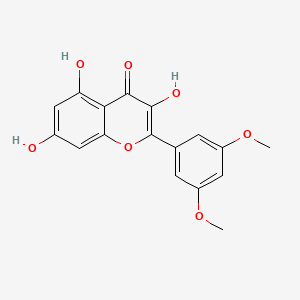
![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B1235333.png)
![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)
